molecular formula C21H26N6O2S B2961766 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide CAS No. 946364-71-2

2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide

Cat. No.: B2961766
CAS No.: 946364-71-2
M. Wt: 426.54
InChI Key: MTYOWJVPBXENFE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-methylphenyl group, a methylsulfanyl substituent at position 6, and a morpholine ring at position 4 of the pyrimidine core. Pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory activity, particularly targeting PI3K/AKT/mTOR pathways, making this compound a candidate for anticancer drug development .

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-15-4-3-5-16(12-15)13-18(28)22-6-7-27-20-17(14-23-27)19(24-21(25-20)30-2)26-8-10-29-11-9-26/h3-5,12,14H,6-11,13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYOWJVPBXENFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and pyrimidine intermediates.

    Introduction of the Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using methylthiolating agents.

    Attachment of the Morpholine Ring: This step often involves nucleophilic substitution or addition reactions.

    Final Coupling with 3-Methylphenyl Acetate: The final step involves coupling the intermediate with 3-methylphenyl acetate under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolopyrimidine core.

    Substitution: The aromatic ring and morpholine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrazolopyrimidine derivatives.

    Substitution: Substituted aromatic or morpholine derivatives.

Scientific Research Applications

2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The pyrazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity. The methylsulfanyl group can modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are highlighted through comparisons with analogs (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Bioactivity Reference
2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo[3,4-d]pyrimidine 6-methylsulfanyl, 4-morpholinyl, N-ethylacetamide, 3-methylphenyl Hypothesized kinase inhibition (PI3K/mTOR); improved solubility due to acetamide chain
2-chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 4-morpholinyl, 6-piperazinylmethyl, chloro Kinase inhibition (PI3Kδ); patent-derived synthesis with high purity (>95%)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine 4-amino, chromen-4-one fused, fluorophenyl Anticancer activity (IC₅₀ = 0.8 nM against breast cancer cell lines); high melting point (302–304°C)
2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol Pyrazolo[3,4-d]pyrimidine 6-methylamino, 4-benzylamino, ethanol side chain Moderate solubility in polar solvents; unoptimized pharmacokinetics
N-((2-(4-Flurophenyl)-6-MethylH-imidazo[1,2-α]pyridin-3-yl)methyl)benzenamine Imidazo[1,2-α]pyridine 4-fluorophenyl, benzenamine Antibacterial activity (MIC = 12.5 µg/mL against S. aureus); no kinase inhibition noted

Structural Analysis

  • Core Heterocycle: The pyrazolo[3,4-d]pyrimidine core (shared with compounds in ) offers a planar structure conducive to ATP-binding pocket interactions in kinases. Thieno[3,2-d]pyrimidine () and imidazo[1,2-α]pyridine () cores exhibit distinct electronic profiles, affecting target selectivity.
  • The 4-morpholinyl moiety (shared with ) is critical for kinase selectivity, as morpholine derivatives often stabilize hydrogen bonds with kinase hinge regions. The N-ethylacetamide side chain distinguishes the target compound from analogs with ethanol () or chromenone () appendages, likely improving metabolic stability.

Biological Activity

The compound 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure

The compound features a complex structure that includes:

  • A 3-methylphenyl moiety
  • A morpholine ring
  • A pyrazolo[3,4-d]pyrimidine core
  • A methylsulfanyl group

This unique arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells through various pathways:

  • Caspase Activation : The compound has been shown to activate caspases (caspase 3, 8, and 9), which are crucial for the apoptotic process. In vitro studies demonstrated significant increases in caspase activity in breast cancer cell lines treated with the compound compared to control groups .
  • Inhibition of Proliferation : MTT assays indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutic agents like cisplatin .
  • Autophagy Induction : The compound also promotes autophagy, evidenced by increased formation of autophagosomes and expression levels of beclin-1. This dual action on apoptosis and autophagy could enhance its efficacy against cancer cells .

Other Biological Activities

In addition to its anticancer properties, preliminary research suggests that this compound may exhibit other biological activities:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis via caspase activation
CytotoxicityIC50 values lower than cisplatin
Autophagy inductionIncreased beclin-1 expression
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryPotential activity indicated

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